4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid
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Overview
Description
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid is a complex organic compound with a molecular formula of C16H12N2O4S It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of intermediate compounds such as thiazolidine derivatives with benzoyl chloride. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate products that are subsequently converted to the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds.
Scientific Research Applications
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in its bioactivity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid ethyl ester: A similar compound with an ethyl ester group instead of a carboxylic acid group.
Thiazolidinedione derivatives: Compounds with similar thiazolidine rings but different substituents, used in various medicinal applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of both sulfur and nitrogen in the thiazolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14-13(17-11-8-6-10(7-9-11)15(20)21)23-16(22)18(14)12-4-2-1-3-5-12/h1-9,13,17H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNXIHPWMNLQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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